molecular formula C21H28N2O B14348512 Bis[3-(diethylamino)phenyl]methanone CAS No. 95612-32-1

Bis[3-(diethylamino)phenyl]methanone

Cat. No.: B14348512
CAS No.: 95612-32-1
M. Wt: 324.5 g/mol
InChI Key: BMLZTHGBTGGBIS-UHFFFAOYSA-N
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Description

Bis[3-(diethylamino)phenyl]methanone (CAS No. 90-93-7) is a benzophenone derivative featuring two 3-(diethylamino)phenyl substituents. The diethylamino groups confer electron-donating properties, enhancing lipophilicity and influencing molecular interactions in biological and material systems. This compound serves as a precursor for dyes, pharmaceuticals, and organic semiconductors due to its tunable electronic profile .

Properties

CAS No.

95612-32-1

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

bis[3-(diethylamino)phenyl]methanone

InChI

InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-11-17(15-19)21(24)18-12-10-14-20(16-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

BMLZTHGBTGGBIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)N(CC)CC

Origin of Product

United States

Preparation Methods

Bis[3-(diethylamino)phenyl]methanone is typically synthesized through the Friedel-Crafts acylation of diethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]

In industrial settings, the synthesis is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Chemical Reactions Analysis

Bis[3-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[3-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[3-(diethylamino)phenyl]methanone involves its ability to absorb light and transfer energy to other molecules. This property makes it an effective photosensitizer. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules, initiating photochemical reactions. This mechanism is particularly useful in applications such as photodynamic therapy and photopolymerization .

Comparison with Similar Compounds

Structural Analogues with Amino and Schiff Base Substituents

Key Compounds:
  • Bis(3-aminophenyl)methanone (CAS: 611-79-0): Contains primary amino groups, increasing polarity and hydrogen-bonding capacity compared to diethylamino groups. This compound is used in polymer synthesis but exhibits lower lipophilicity .
  • Bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone: A Schiff base derivative with hydroxyl and imine groups. Demonstrates antifungal and antibacterial activity (MIC: 12.5–25 µg/mL against Candida albicans), attributed to its planar structure and hydrogen-bonding interactions .
  • {3,4-Bis-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}phenyl methanone: Another Schiff base with methoxy and hydroxyl groups. Exhibits enhanced bioactivity due to chelation with metal ions, relevant in antimicrobial applications .
Table 1: Substituent Effects on Bioactivity
Compound Substituents Key Properties Bioactivity (Example)
Bis[3-(diethylamino)phenyl]methanone Diethylamino (electron-donating) High lipophilicity, moderate solubility Limited direct bioactivity data
Bis(3-aminophenyl)methanone Primary amino Polar, hydrogen-bonding Polymer precursor
Schiff base derivatives Hydroxyl/methoxy + imine Planar, chelating Antifungal (MIC: 12.5–25 µg/mL)

Heterocyclic and Thiadiazole Derivatives

Key Compounds:
  • Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1): Incorporates thiadiazole rings, enabling π-π stacking and hydrogen bonding. Shows antibiofilm activity (IC50: 8–32 µg/mL against Staphylococcus aureus) and efflux pump inhibition .
  • 2-Amino-3-benzoylthiophenes: Replace benzophenone with thiophene. Critical for adenosine A1 receptor binding (EC50: 0.1–10 µM), where the keto carbonyl and amino groups are essential for allosteric modulation .

Trifluoromethyl and Halogen-Substituted Analogues

Key Compounds:
  • Phenyl(3-(trifluoromethyl)phenyl)methanone (CAS: 728-81-4): Trifluoromethyl groups are electron-withdrawing, reducing electron density on the benzophenone core. Used in UV stabilizers and organic electronics .
  • 3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-ylmethanone: Combines halogen and methoxy groups for enhanced pharmacokinetics. Shows promise in kinase inhibition (IC50: <1 µM for EGFR) .

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